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Compound of Interest |

Compound Name: 1,2,3-Tribromo-4-fluorobenzene
CAS No.: 101051-90-5
Cat. No.: B8576665
Get Quote
. J

1,2,3-Tribromo-4-fluorobenzene is a polyhalogenated aromatic compound featuring a unique
substitution pattern. Its structure, comprising three bromine atoms and one fluorine atom, offers
a rich platform for synthetic diversification. As a substituted benzene derivative, it serves as a
valuable intermediate or building block in the synthesis of complex organic molecules. The
distinct electronic properties and reactivity of the C-Br and C-F bonds allow for selective
functionalization, making it a molecule of significant interest in the fields of medicinal chemistry,
agrochemical development, and materials science. This guide provides a comprehensive
overview of its known properties, logical synthetic approaches, reactivity profile, and essential
safety protocols, grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Profile

The specific physical and spectroscopic properties for this exact isomer are not extensively
documented in publicly available literature. However, we can deduce its expected
characteristics based on its structure and data from analogous compounds.

Core Chemical Properties

All quantitative data are summarized in the table below for clarity and ease of reference.
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Property Value Source
CAS Number 101051-90-5 [1]
Alternate CAS 811711-77-0 [1]
Molecular Formula CeH2Brs3F [1]
Molecular Weight 332.79 g/mol [1]
IUPAC Name 1,2,3-tribromo-4-fluorobenzene  [1]
2,3,4-Tribromofluorobenzene,
Synonyms ) [1]
2,3,4-tribromo-1-fluorobenzene
Canonical SMILES C1=CC(=C(C(=C1F)Br)Br)Br [1]
CGWHYIUWDYOQIA-
InChl Key [1]
UHFFFAOYSA-N
Predicted Physical Properties
Property Predicted Value/State Rationale
Colorless to light yellow solid Based on similar
Appearance .
or oil polyhalogenated benzenes.[2]
Heavy halogenation
Boiling Point >200 °C significantly increases boiling
point compared to benzene.
] ] Symmetrical substitution can
] ] Not available (likely a low- ) ] )
Melting Point ] ) influence melting point;
melting solid) ) )
however, data is unavailable.
Insoluble in water; soluble in Typical for nonpolar,
Solubility organic solvents (e.g., THF, halogenated aromatic

DCM, Toluene)

compounds.

Spectroscopic Characterization
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While specific spectra are not available, the following outlines the expected analytical data for
structural verification.

» Nuclear Magnetic Resonance (NMR):

o H NMR: The spectrum would show two distinct signals in the aromatic region (approx.
7.0-8.0 ppm), each corresponding to one of the two aromatic protons. These signals would
appear as doublets or more complex multiplets due to coupling with each other (meta-
coupling) and with the adjacent fluorine atom (3JHF and 4JHF).

o 19F NMR: A single resonance would be observed, split into a complex multiplet by coupling
to the two neighboring aromatic protons (ortho- and meta-couplings).

o 1C NMR: Six distinct signals are expected, one for each carbon atom in the aromatic ring.
The carbon attached to fluorine would show a large one-bond coupling constant (XJCF).
The chemical shifts would be influenced by the heavy bromine and fluorine substituents.[3]

e Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern
for a molecule containing three bromine atoms (isotopes 7°Br and 81Br exist in an
approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion [M]*.

PART 2: Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for 1,2,3-tribromo-4-fluorobenzene is not readily found.
However, a logical and robust synthetic strategy can be designed based on fundamental
principles of electrophilic aromatic substitution (EAS). The most plausible approach involves
the controlled bromination of a fluorinated precursor.

Proposed Synthetic Workflow: Electrophilic Bromination

The directing effects of the fluorine atom are paramount in this synthesis. Fluorine is an ortho-,
para-directing deactivator for electrophilic aromatic substitution.[4][5] This means that incoming
electrophiles will preferentially add to the positions ortho and para to the fluorine atom. The
synthesis must therefore proceed in a way that overcomes or utilizes these directing effects to
achieve the desired 1,2,3-tribromo substitution pattern. A potential route could start from 4-
fluoroaniline or a related compound, using the powerful directing effect of the amine group,
followed by removal of the directing group.
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However, a more direct, albeit potentially lower-yielding, approach is the direct bromination of a
suitable precursor like 2,3-dibromofluorobenzene.

Starting Material

G,3-Dibromo-1-f|uorobenzene)

Electrophilic Aromatic
Substitution (Bromination)

d Reagents & Conditions h

Bromine (Br2)
Iron(lll) Bromide (FeBrs)
or N-Bromosuccinimide (NBS)
Sulfuric Acid (H2S0a4)

Final Broduct

1,2,3-Tribromo-4-fluorobenzene
(CAS 101051-90-5)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,2,3-Tribromo-4-fluorobenzene.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization based on laboratory results.

e Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize
HBr byproduct), add 2,3-dibromo-1-fluorobenzene (1.0 eq) and a suitable solvent such as
dichloromethane or acetic acid.
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o Causality: The inert and dry atmosphere is critical to prevent quenching of the Lewis acid
catalyst (FeBrs). The gas scrubber is a necessary safety measure to handle the corrosive
HBr gas generated during the reaction.[6]

o Catalyst Addition: Add anhydrous iron(lll) bromide (FeBrs, ~0.1 eq) to the flask. The mixture
may darken.

o Causality: FeBrs acts as a Lewis acid catalyst, polarizing the Br-Br bond in Br2 to generate
a potent electrophile ('Br*' equivalent) necessary to attack the electron-deactivated
aromatic ring.[7]

e Bromination: Cool the reaction mixture to 0-10 °C using an ice bath. Slowly add a solution of
elemental bromine (Brz, 1.1 eq) in the same solvent via the dropping funnel over 30-60
minutes.

o Causality: The reaction is exothermic; slow addition at a reduced temperature helps
control the reaction rate and minimize the formation of over-brominated byproducts. The
fluorine and two bromine atoms are deactivating, necessitating a strong electrophile and
catalyst.[8] The incoming bromine will be directed by the existing substituents to the
available position.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a cold,
saturated aqueous solution of sodium bisulfite (NaHSOs) to destroy any excess bromine.

o Causality: Sodium bisulfite is a reducing agent that converts unreacted Brz to colorless
and non-volatile bromide ions (Br~), simplifying purification.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic
layer, and extract the aqueous layer twice with dichloromethane. Combine the organic
extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography on silica gel or by recrystallization.
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PART 3: Reactivity and Synthetic Utility

The synthetic value of 1,2,3-tribromo-4-fluorobenzene lies in the differential reactivity of its
halogen substituents, which can be selectively targeted using various modern synthetic
methodologies.

Electronic Landscape

 Inductive Effect: Both fluorine and bromine are highly electronegative and withdraw electron
density from the benzene ring through the sigma framework (inductive effect), deactivating it
towards further electrophilic substitution.[8]

» Resonance Effect: Both halogens possess lone pairs that can be donated to the ring via
resonance. This effect is stronger for fluorine than for bromine. This donation partially offsets
the inductive withdrawal and is responsible for the ortho-, para-directing nature of halogens.

Key Reaction Pathways

The three C-Br bonds offer multiple sites for metal-catalyzed cross-coupling reactions. The C-F
bond is generally more robust but can be targeted under specific nucleophilic aromatic
substitution (SNAr) conditions.

1,2,3-Tribromo-4-fluorobenzene

Forms C-C bond Forms C-C bond \ Forms C-N bond Forms C-Nu bond
(at C-Br site) (at C-Br site) (at C-Br site) (at C-F site)
Metal- Catalyze Cross- Couphng Nuc\l}‘qshilic Aromatic Substitution

Suzuki Coupling Heck Coupllng Buchwald Hartwig SNAr
(R-B(OH)2) (Alkene) (R2NH) (Nu~, e.g., RO")
Pd Catalyst Pd Catalyst Pd Catalyst High Temp/Pressure

Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic diversification.
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» Metal-Catalyzed Cross-Coupling: The C-Br bonds are excellent handles for palladium-
catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[7]
Reactivity generally follows the trend C-1 > C-Br > C-Cl, making the three C-Br bonds highly
susceptible to oxidative addition to a low-valent palladium catalyst. It may be possible to
achieve selective mono-, di-, or tri-substitution by carefully controlling stoichiometry and
reaction conditions.

» Nucleophilic Aromatic Substitution (SNAr): The C-F bond is the strongest carbon-halogen
bond. However, SNAr reactions can occur at this position, particularly if the reaction is
facilitated by strong nucleophiles at high temperatures or if additional electron-withdrawing
groups are introduced onto the ring.[9]

PART 4: Applications in Research and Development

While specific applications of this exact molecule are not widely published, its structure is
emblematic of intermediates used in several high-value R&D sectors.

o Pharmaceutical Development: Polyhalogenated aromatics are common scaffolds for creating
Active Pharmaceutical Ingredients (APIs).[10] The bromine atoms can be replaced with
various organic fragments via cross-coupling to explore structure-activity relationships
(SAR), while the fluorine atom can enhance metabolic stability and binding affinity.

e Agrochemicals: The introduction of fluorine and bromine atoms into organic molecules is a
well-established strategy for developing new herbicides, pesticides, and fungicides with
enhanced potency and environmental persistence profiles.[7]

e Materials Science: Fluorinated and brominated aromatic compounds can be used as
monomers or additives in the synthesis of advanced polymers, liquid crystals, and flame-
retardant materials.[9][10] The high atomic weight of bromine, in particular, contributes to

flame retardancy.

PART 5: Safety, Handling, and Disposal

A specific Safety Data Sheet (SDS) for CAS 101051-90-5 is not readily available. The following
guidance is based on data for structurally similar polyhalogenated aromatic compounds.[11]
[12][13][14]
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Hazard Identification

o Skin/Eye Irritation: Expected to be a skin and eye irritant. Prolonged contact may cause
redness and discomfort.[11][12]

 Inhalation: May cause irritation to the respiratory tract if inhaled as dust or vapor.[12]
 Ingestion: May be harmful if swallowed.

« Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong
acids, and strong bases.[11]

Safe Handling Protocol

» Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.[14]

» Personal Protective Equipment (PPE):
o Gloves: Wear chemically resistant gloves (e.g., nitrile).
o Eye Protection: Use chemical safety goggles or a face shield.
o Lab Coat: A standard lab coat is required.

e Handling Practices: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and
clothing. Wash hands thoroughly after handling.[14] Keep away from heat, sparks, and open
flames.[13]

First Aid Measures

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[14]

» Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty
of soap and water for at least 15 minutes.[15]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
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 Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[14]

Disposal

Dispose of this chemical and its container in accordance with all local, state, and federal
regulations. It should be treated as hazardous chemical waste and handled by a licensed
professional waste disposal service. Do not allow it to enter the environment.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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